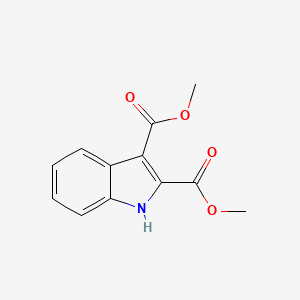

Dimethyl 1H-indole-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-indole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRXSMOJWKDVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203255 | |

| Record name | Dimethyl indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54781-93-0 | |

| Record name | Dimethyl indole-2,3-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054781930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indole-2,3-dicarboxylate Scaffold

An In-depth Technical Guide to the Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among its many derivatives, dimethyl 1H-indole-2,3-dicarboxylate stands out as a particularly valuable synthetic intermediate. Its vicinal ester functionalities at the 2- and 3-positions of the indole core provide versatile handles for further chemical elaboration. This allows for the construction of complex molecular architectures, including polycyclic alkaloids, potent enzyme inhibitors, and novel organic electronic materials. Understanding the mechanistic underpinnings of its synthesis is therefore of paramount importance for researchers in organic synthesis, medicinal chemistry, and drug development.

This guide provides an in-depth exploration of the core synthetic strategies for accessing dimethyl 1H-indole-2,3-dicarboxylate. We will move beyond simple procedural descriptions to dissect the reaction mechanisms, rationalize experimental choices, and provide actionable protocols grounded in established literature.

Core Synthetic Strategy I: The Fischer-Indole Synthesis via[1][1]-Sigmatropic Rearrangement

The Fischer-Indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[1] The overall transformation involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which proceeds through a key[2][2]-sigmatropic rearrangement.[1][3] For the synthesis of dimethyl 1H-indole-2,3-dicarboxylate, the typical carbonyl partner is dimethyl acetylenedicarboxylate (DMAD).

Mechanistic Deep Dive

The reaction pathway is a classic example of pericyclic reactions and acid catalysis in organic synthesis.

-

Adduct Formation: The synthesis begins not with a typical hydrazone formation, but with the Michael addition of phenylhydrazine to the electron-deficient alkyne of DMAD. This forms an enehydrazine intermediate.

-

Tautomerization: The enehydrazine undergoes tautomerization to a more stable hydrazone form. This step is crucial for setting up the subsequent sigmatropic rearrangement.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated hydrazone undergoes a concerted[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement.[3][4] This is the key bond-forming step that establishes the C2-C3 bond of the future indole ring and disrupts the aromaticity of the benzene ring, forming a di-imine intermediate.[1]

-

Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting aniline nitrogen then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal-like ring.[1]

-

Elimination and Final Product Formation: Finally, under the acidic conditions, the intermediate eliminates a molecule of ammonia (or an amine if a substituted hydrazine was used) to yield the thermodynamically stable, aromatic dimethyl 1H-indole-2,3-dicarboxylate.[1]

Caption: Mechanism of the Fischer-Indole synthesis for the target molecule.

Experimental Considerations and Causality

-

Catalyst Choice: The reaction requires an acid catalyst. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) are common, as are Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[1] The choice of acid can influence reaction rates and yields; stronger acids can promote the rearrangement but may also lead to side reactions or degradation of starting materials. PPA is often favored as it can also serve as the solvent at elevated temperatures.

-

Solvent and Temperature: The reaction is typically performed at elevated temperatures. Solvents like acetic acid, xylene, or mesitylene are often used.[5] In some cases, solvent-free reactions have been successfully implemented, offering benefits of reduced pollution and simplified workup.[6] The thermal energy is necessary to overcome the activation barrier of the[2][2]-sigmatropic rearrangement.

Core Synthetic Strategy II: The Reissert-Indole Synthesis via Reductive Cyclization

The Reissert synthesis provides an alternative, powerful route to indoles, particularly those bearing a carboxylic acid group at the 2-position.[7][8] The strategy begins with the condensation of an o-nitrotoluene derivative with an oxalate ester, followed by a reductive cyclization step.[9]

Mechanistic Deep Dive

-

Deprotonation and Condensation: The synthesis initiates with the deprotonation of the acidic methyl group of o-nitrotoluene by a strong base, typically an alkoxide like potassium ethoxide.[7][8] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl or dimethyl oxalate. This Claisen-type condensation yields an o-nitrophenylpyruvate ester.[8] Potassium ethoxide has been shown to give superior results compared to sodium ethoxide.[7][8]

-

Reductive Cyclization: The key step is the reduction of the nitro group to an amine. This is commonly achieved using reducing agents like zinc powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[7][10]

-

Intramolecular Cyclization and Dehydration: Once the nitro group is reduced to an aniline, the nucleophilic amine immediately attacks the adjacent ketone carbonyl group to form a five-membered ring intermediate (a hydroxylindoline).[10] This intermediate then readily dehydrates under the reaction conditions to form the aromatic indole ring.[10]

Caption: Mechanism of the Reissert-Indole synthesis.

Experimental Considerations and Causality

-

Base Selection: The choice of base is critical for the initial condensation. A strong, non-nucleophilic base is required to deprotonate the methyl group of o-nitrotoluene without attacking the oxalate ester. Potassium ethoxide is highly effective.[7]

-

Reducing Agent: A variety of reducing agents can be employed for the nitro group reduction, including zinc in acetic acid, iron in acetic acid, or sodium dithionite.[11] The choice depends on the presence of other functional groups in the molecule that might be sensitive to specific reducing conditions. Catalytic hydrogenation offers a cleaner alternative but may require specialized equipment.

Core Synthetic Strategy III: The Hemetsberger-Indole Synthesis via Nitrene Intermediate

The Hemetsberger synthesis is a thermal decomposition reaction that transforms a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[2][12] This method proceeds via a proposed nitrene intermediate, offering a distinct mechanistic pathway.

Mechanistic Deep Dive

-

Precursor Synthesis: The required starting material, an ethyl α-azido-β-arylacrylate, is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and ethyl azidoacetate in the presence of a base like sodium ethoxide.[13][14]

-

Thermal Decomposition and Nitrene Formation: Upon heating in an inert, high-boiling solvent such as xylene or toluene, the α-azidoacrylate undergoes thermolysis, extruding a molecule of nitrogen gas (N₂) to form a highly reactive vinyl nitrene intermediate.[13]

-

Intramolecular C-H Insertion: The electrophilic nitrene then rapidly undergoes an intramolecular cyclization by inserting into a C-H bond on the adjacent aromatic ring. This step forms the indole-2-carboxylate product. While the exact mechanism is not definitively proven, azirine intermediates have been isolated, suggesting a complex pathway.[12]

Though yields can be high, the synthesis and stability of the azide starting materials can be a drawback of this method.[12]

Experimental Protocols & Data

Protocol: Fischer-Indole Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

This protocol is adapted from the general principles of the Fischer-Indole synthesis applied to DMAD.[5]

Caption: A typical experimental workflow for the Fischer-Indole synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (e.g., 10 mmol, 1.0 eq).

-

Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to dissolve the phenylhydrazine.

-

DMAD Addition: Cool the flask in an ice-water bath. While stirring, add dimethyl acetylenedicarboxylate (DMAD) (e.g., 10.5 mmol, 1.05 eq) dropwise over 15 minutes. An exothermic reaction may be observed.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 120 °C) for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with stirring. A precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. Recrystallize the solid from hot methanol or ethanol to yield pure dimethyl 1H-indole-2,3-dicarboxylate as a crystalline solid.

Comparative Data of Synthesis Methods

| Synthesis Method | Key Reagents | Typical Catalyst/Conditions | Advantage | Disadvantage |

| Fischer-Indole | Phenylhydrazine, Dimethyl Acetylenedicarboxylate (DMAD) | Acid catalyst (PPA, AcOH, ZnCl₂)[1], heat | High versatility, widely applicable, one-pot potential. | Can fail with certain substituted hydrazines; acid-sensitive groups may not be tolerated. |

| Reissert-Indole | o-Nitrotoluene, Dimethyl Oxalate | 1. Base (KOEt)[8]2. Reductant (Zn/AcOH)[7] | Good for 2-carboxyindoles, readily available starting materials. | Requires a multi-step sequence (condensation then reduction). |

| Hemetsberger-Indole | Aromatic Aldehyde, Ethyl Azidoacetate | 1. Base (NaOEt)[14]2. Heat (Thermolysis)[12] | Good yields, mechanistically distinct pathway. | Requires synthesis and handling of potentially unstable azide intermediates.[12] |

Conclusion

The synthesis of dimethyl 1H-indole-2,3-dicarboxylate can be effectively achieved through several classic and modern synthetic routes. The Fischer-Indole synthesis using phenylhydrazine and DMAD represents the most direct and versatile approach, leveraging a powerful[2][2]-sigmatropic rearrangement. The Reissert synthesis offers a reliable alternative that proceeds through a fundamentally different reductive cyclization mechanism. Finally, the Hemetsberger synthesis provides access via a nitrene insertion pathway, though it involves the use of azide precursors. The choice of method ultimately depends on the availability of starting materials, desired substitution patterns, and the tolerance of other functional groups within the synthetic target. A thorough understanding of the underlying mechanisms for each route empowers the research scientist to make informed decisions, troubleshoot experiments, and rationally design pathways to novel indole-based molecules.

References

-

Wikipedia. Reissert indole synthesis. [Link]

-

Wikipedia. Hemetsberger indole synthesis. [Link]

-

SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]

-

Chemeurope.com. Reissert indole synthesis. [Link]

-

Wiley Online Library. Reissert Indole Synthesis. [Link]

-

ResearchGate. (PDF) Hemetsberger Indole Synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

YouTube. Reissert Indole Synthesis. [Link]

-

National Center for Biotechnology Information. Indole synthesis: a review and proposed classification. [Link]

- Miki, Y., Matsushita, K., Hibino, H., & Shirokoshi, H. (1999).

-

Cambridge University Press. Reissert Indole Synthesis. [Link]

-

Semantic Scholar. INDOLE-2,3-DICARBOXYLATES. [Link]

-

Royal Society of Chemistry. Indoles via Knoevenagel–Hemetsberger reaction sequence. [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Reissert_indole_synthesis [chemeurope.com]

- 9. Reissert Indole Synthesis [drugfuture.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Interpretation of Dimethyl 1H-indole-2,3-dicarboxylate

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical research and synthetic chemistry, the indole scaffold represents a privileged structure, forming the core of numerous natural products and therapeutic agents.[1] Dimethyl 1H-indole-2,3-dicarboxylate is a key synthetic intermediate, valued for the versatile reactivity endowed by its diester functionalities. These electron-withdrawing groups significantly modulate the electron density of the indole ring, influencing its chemical behavior and, consequently, its spectroscopic signature.

This technical guide provides a comprehensive interpretation of the multi-faceted spectroscopic data of Dimethyl 1H-indole-2,3-dicarboxylate. As researchers and drug development professionals, a fundamental understanding of how to unequivocally confirm the structure and purity of such pivotal molecules is paramount. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere peak assignment to an integrated analysis grounded in the principles of physical organic chemistry. The causality behind the observed spectral features will be elucidated, providing a robust framework for the confident characterization of this and related indole derivatives.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of Dimethyl 1H-indole-2,3-dicarboxylate is presented below with the IUPAC standard numbering for the indole ring and additional labels for the methyl ester groups.

Sources

An In-Depth Technical Guide to Dimethyl 1H-indole-2,3-dicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1H-indole-2,3-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole core, a privileged scaffold in medicinal chemistry, coupled with the reactivity of its dual ester functionalities, makes it a valuable intermediate for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physical and chemical properties of Dimethyl 1H-indole-2,3-dicarboxylate are fundamental to its handling, characterization, and application in synthetic chemistry.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; smiles [label="COC(=O)C1=C(C(=O)OC)C2=C(N1)C=CC=C2", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=143197&t=l", labelloc=b, label="Dimethyl 1H-indole-2,3-dicarboxylate"]; } Structure of Dimethyl 1H-indole-2,3-dicarboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

| CAS Number | 54781-93-0 | [1] |

| IUPAC Name | dimethyl 1H-indole-2,3-dicarboxylate | [1] |

| Physical Form | Solid, yellow powder | [2], [3] |

| Melting Point | 113-114 °C | [2] |

| Boiling Point | 366.5 °C at 760 mmHg | [3] |

| Density (estimate) | 1.2697 g/cm³ | [2] |

| Storage | Store at room temperature in a dry, sealed container. | [4], [5] |

Solubility Profile

While specific quantitative data is limited, the solubility of Dimethyl 1H-indole-2,3-dicarboxylate can be predicted based on the behavior of similar indole derivatives. It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in polar protic solvents like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is anticipated to be low. The choice of solvent is critical for its use in synthesis, purification, and biological assays.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of Dimethyl 1H-indole-2,3-dicarboxylate.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring, the N-H proton of the indole, and the two methyl ester groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the indole ring system, and the methyl carbons. |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ester groups, and C-H and C=C stretching of the aromatic system. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

The synthesis of the indole nucleus is a well-established area of organic chemistry, with several named reactions being applicable for the preparation of compounds like Dimethyl 1H-indole-2,3-dicarboxylate. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

dot graph Synthesis_Pathways { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} General Synthetic Pathways to Indole-2,3-dicarboxylates.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[4][6][7] The general steps are as follows:

-

Hydrazone Formation: An appropriately substituted arylhydrazine is condensed with a suitable dicarbonyl compound, such as a derivative of pyruvic acid, in an acidic medium to form the corresponding arylhydrazone.

-

Cyclization: The isolated arylhydrazone is then heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride). This induces a[8][8]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of Dimethyl 1H-indole-2,3-dicarboxylate is characterized by the interplay between the electron-rich indole nucleus and the electron-withdrawing ester groups.

dot graph Reactivity_Diagram { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Key Reactivity Pathways of Dimethyl 1H-indole-2,3-dicarboxylate.

Electrophilic Aromatic Substitution

The indole ring is susceptible to electrophilic attack. The presence of the two electron-withdrawing ester groups at positions 2 and 3 deactivates the pyrrole ring towards electrophilic substitution. Consequently, electrophilic attack, such as nitration or halogenation, typically occurs on the benzene ring, predominantly at the C5 and C6 positions.[8]

Experimental Protocol: Nitration

A study on the nitration of Dimethyl 1H-indole-2,3-dicarboxylate demonstrated that treatment with nitronium tetrafluoroborate in the presence of tin(IV) chloride yields dimethyl 5-nitroindole-2,3-dicarboxylate as the major product.[8]

-

Reaction Setup: To a solution of Dimethyl 1H-indole-2,3-dicarboxylate in a suitable solvent, add tin(IV) chloride.

-

Addition of Nitrating Agent: Cool the mixture and add nitronium tetrafluoroborate portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Reactions at the Ester Groups

The ester functionalities at the 2 and 3 positions are amenable to a variety of transformations:

-

Hydrolysis: The diester can be hydrolyzed under acidic or basic conditions to yield the corresponding indole-2,3-dicarboxylic acid.

-

Amidation: Reaction with amines can lead to the formation of the corresponding dicarboxamides.

-

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride, affording the corresponding diol.

-

Grignard Reactions: The ester groups can react with Grignard reagents to yield tertiary alcohols.[9]

Applications in Drug Discovery and Development

The structural features of Dimethyl 1H-indole-2,3-dicarboxylate make it a valuable starting material for the synthesis of various pharmacologically active compounds.

Synthesis of Serotonin Receptor Ligands

The indole scaffold is a key component of serotonin (5-hydroxytryptamine, 5-HT) and many of its receptor ligands. Dimethyl 1H-indole-2,3-dicarboxylate can be elaborated into a variety of tryptamine and carboline derivatives that have shown affinity for different serotonin receptor subtypes.[10][11] These compounds are of interest for the treatment of a range of central nervous system disorders, including depression, anxiety, and migraine.

Development of Anticancer Agents

Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[3][12][13][14] The functional handles on Dimethyl 1H-indole-2,3-dicarboxylate allow for its incorporation into more complex molecular architectures designed to target specific pathways involved in cancer progression.

Safety and Handling

Dimethyl 1H-indole-2,3-dicarboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

Dimethyl 1H-indole-2,3-dicarboxylate is a compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for the construction of complex molecular frameworks. The demonstrated utility of this building block in the synthesis of potential therapeutics, particularly for neurological disorders and cancer, underscores its importance in the ongoing quest for novel and effective medicines. This guide provides a foundational understanding of this key intermediate, empowering scientists to leverage its potential in their research and development endeavors.

References

-

PubChem. Dimethyl indole-2,3-dicarboxylate. National Center for Biotechnology Information. [Link]

- Miki, Y., et al. Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. HETEROCYCLES, Vol. 53, No. 3, 2000.

- Trivedi, M. A., et al. Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. Journal of Environment and Health Science, 2015.

- Fischer, E., & Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245, 1883.

-

Wikipedia. Reissert indole synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with... [Link]

-

Chemospecific. Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube, 23 Mar. 2020, [Link].

-

Wikipedia. Hegedus indole synthesis. [Link]

- Mackie, R. K., & Smith, D. M. Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(40), 7531-7538, 1997.

-

MySkinRecipes. Dimethyl 1H-indole-2,3-dicarboxylate. [Link]

- May, J. A., & Stoltz, B. M. Nucleophilic reactivities of indoles. Journal of the American Chemical Society, 127(42), 14833-14842, 2005.

- Reissert, A. Ueber eine neue Synthese der Indolderivate. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053, 1897.

- Verevkin, S. P., et al. Compilation of thermochemical data for indole derivatives at T = 298.15 K. The Journal of Chemical Thermodynamics, 130, 249-255, 2019.

- Shaw, A. A., et al. Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 20(10), 18696-18712, 2015.

- Gribble, G. W. Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc., 2010.

- Szymańska, E., et al. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1084, 2023.

- Miki, Y., et al. Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles. HETEROCYCLES, Vol. 48, No. 1, 1998.

- Macor, J. E., et al. Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 37(16), 2509-2519, 1994.

- Gribble, G. W. Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc., 2005.

- Park, C. H., & Lee, J. H. Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 11(3), 1-5, 2020.

- Rahman, M. M. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 4(3), 284-289, 2013.

- Hegedus, L. S., et al. Palladium-assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674-2676, 1976.

- Al-Sanea, M. M., et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Molecules, 28(1), 38, 2022.

- Candeias, N. R., et al.

- Gribble, G. W., & Saulnier, M. G. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 23(5), 1277-1284, 1985.

- Li, Y., et al. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 70, 117454, 2022.

- Al-Hamdani, A. A. S., et al. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)

- Catto, M., et al. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(10), 999, 2021.

- Oishi, T., et al. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Scientific Reports, 13(1), 3568, 2023.

- Li, M., et al. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.

- Wang, Y., et al. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402, 2022.

- Mayr, H., & Ofial, A. R. Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(16), 5887-5895, 2006.

- Gartz, J. Extraction and analysis of indole derivatives from fungal biomass. Journal of Basic Microbiology, 34(1), 17-22, 1994.

- Russell, M. G. N., et al. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(23), 3881-3895, 2001.

- Gilbertson, S. R., et al. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & Medicinal Chemistry Letters, 28(9), 1585-1588, 2018.

- Al-Suwayeh, S. A., et al.

- Zhang, C., et al. Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles | CoLab [colab.ws]

- 10. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Dimethyl 1H-indole-2,3-dicarboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and analytical considerations involved in determining and interpreting the crystal structure of Dimethyl 1H-indole-2,3-dicarboxylate. Given the scarcity of publicly available, specific crystallographic data for this exact compound, this document establishes a robust framework for its analysis by leveraging established protocols and detailed data from closely related indole derivatives. The principles and techniques described herein are directly applicable to the title compound and serve as a gold-standard workflow for researchers in structural chemistry and drug discovery.

Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a privileged scaffold in drug design.[2][3] Dimethyl 1H-indole-2,3-dicarboxylate, with its functionalized carboxylate groups, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications, including as antihypertensive agents and inhibitors of blood platelet aggregation. A precise understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[1]

Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information. It allows for the precise determination of bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This guide will walk through the critical steps of this process, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

Several synthetic routes to Dimethyl 1H-indole-2,3-dicarboxylate have been reported, often involving the reaction of substituted hydrazines with dimethyl acetylenedicarboxylate (DMAD). A common approach involves the treatment of 1-(2-bromophenyl)-2-phenylhydrazine with DMAD to yield the 7-bromoindole derivative, which can be further functionalized.

Protocol for Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step in a crystal structure determination. The goal is to produce a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) that is free of defects. For indole derivatives, several methods are commonly employed:

-

Slow Evaporation: This is the most common and straightforward technique.

-

Dissolve the purified Dimethyl 1H-indole-2,3-dicarboxylate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like chloroform/hexane) to form a near-saturated solution.

-

Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Monitor for the formation of well-defined, transparent crystals.

-

-

Vapor Diffusion: This method is useful when the compound is highly soluble or when slow evaporation fails to yield quality crystals.

-

Place a concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

-

The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Solvent Layering:

-

A solution of the compound is carefully layered with a less dense, miscible anti-solvent.

-

Crystals form at the interface between the two solvents as they slowly mix.

-

The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble.

X-ray Diffraction Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data needed to solve its structure.

Experimental Workflow

The following diagram outlines the typical workflow for single-crystal X-ray diffraction:

Caption: Experimental workflow for single-crystal X-ray crystallography.

Data Collection Parameters

A modern CCD or CMOS area-detector diffractometer is used for data collection. Key parameters that are recorded include:

-

X-ray Source: Typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 113 K) to minimize thermal vibrations and potential radiation damage.

-

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

Data Reduction and Structure Solution

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l). This data is then used to solve the crystal structure, typically using direct methods or Patterson methods, often implemented in software packages like SHELXT. The initial solution provides a rough model of the molecular structure.

Structure Refinement and Validation

The initial structural model is refined against the experimental data to improve its accuracy. This is an iterative process of least-squares minimization, where the atomic positions, displacement parameters, and other variables are adjusted to achieve the best fit between the calculated and observed structure factors.

Refinement Details:

-

Software: The SHELXL program is widely used for refinement.

-

Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Anisotropic Displacement Parameters: Non-hydrogen atoms are usually refined anisotropically to model their thermal motion.

-

Goodness-of-Fit (S): A value close to 1.0 indicates a good refinement.

-

R-factors (R1 and wR2): These are residual factors that indicate the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values signify a better fit.

Analysis of a Model Crystal Structure: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

As a practical example, we will analyze the crystallographic data for a related compound, Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.[2] This allows for a detailed discussion of the key structural features that would be of interest in the analysis of Dimethyl 1H-indole-2,3-dicarboxylate.

Crystallographic Data

The following table summarizes the key crystallographic data for this model compound.[2]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅NO₂ |

| Formula Weight | 217.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5511 (3) |

| b (Å) | 12.2476 (6) |

| c (Å) | 12.9449 (5) |

| β (°) | 105.488 (2) |

| Volume (ų) | 1153.71 (9) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 295 (2) |

| R-factor (R1) | 0.056 |

| wR2 | 0.184 |

Molecular Geometry

The primary goal of the analysis is to determine the precise geometry of the molecule. This includes:

-

Bond Lengths and Angles: These are compared to standard values to identify any unusual features that might indicate electronic or steric effects.

-

Planarity: The indole ring system is expected to be largely planar. In the model compound, the dihedral angle between the five- and six-membered rings is a mere 1.67 (6)°.[2]

-

Conformation of Substituents: The orientation of the dimethyl and carboxylate groups relative to the indole ring is of key interest. In the model structure, the plane of the ester group forms a dihedral angle of 5.26 (6)° with the indole ring.[2]

The molecular structure and the relationship between its components can be visualized as follows:

Caption: Key geometric relationships in Dimethyl 1H-indole-2,3-dicarboxylate.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how the molecules pack together in the solid state. This is governed by a network of non-covalent interactions. For indole derivatives, the following are particularly important:

-

Hydrogen Bonding: While the model compound lacks a classic hydrogen bond donor on the indole nitrogen (it is methylated), in Dimethyl 1H-indole-2,3-dicarboxylate, the N-H group is a potent hydrogen bond donor. It would be expected to form N-H···O bonds with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of dimers, chains, or more complex 3D networks.

-

π-π Stacking: The aromatic indole ring can interact with neighboring rings through π-π stacking interactions. In the crystal structure of 1,3-Dimethyl-1H-indole-2-carbonitrile, these interactions are evident with a centroid-centroid separation of 3.5569 (11) Å.[3]

-

C-H···O and C-H···π Interactions: These weaker interactions also play a significant role in stabilizing the crystal packing.[2]

Analysis of these interactions provides insight into the solid-state properties of the compound, such as its melting point and solubility, and can be relevant to its interaction with biological targets.

Conclusion: From Structure to Application

The detailed structural analysis of Dimethyl 1H-indole-2,3-dicarboxylate, following the comprehensive workflow outlined in this guide, provides invaluable information for researchers in drug development. A definitive crystal structure would confirm the molecular geometry, reveal the conformational preferences of the carboxylate substituents, and elucidate the supramolecular architecture held together by a network of intermolecular forces. This knowledge is fundamental for computational modeling, understanding structure-activity relationships, and designing next-generation indole-based therapeutics with enhanced efficacy and specificity.

References

-

Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200. [Link]

-

Fun, H.-K., R. F., S. R., & R, S. (2009). 1,3-Dimethyl-1H-indole-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1759. [Link]

-

PubChem. (n.d.). Dimethyl indole-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of Dimethyl 1H-indole-2,3-dicarboxylate with Electrophiles

Abstract

The indole nucleus, a cornerstone of numerous natural products and pharmaceuticals, exhibits a rich and varied reactivity towards electrophiles. This guide provides a comprehensive technical overview of the electrophilic substitution reactions of dimethyl 1H-indole-2,3-dicarboxylate, a substrate of significant interest in synthetic and medicinal chemistry. The presence of two electron-withdrawing methyl carboxylate groups at the 2 and 3-positions profoundly influences the reactivity and regioselectivity of this indole derivative, deactivating the pyrrole ring and directing electrophilic attack to the benzene moiety. This document delves into the mechanistic underpinnings of this reactivity, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development. We will explore a range of electrophilic substitution reactions, including nitration and halogenation, and discuss the challenges and strategies associated with reactions such as sulfonation and Friedel-Crafts acylations and alkylations on this electron-deficient indole system.

Introduction: The Indole Nucleus and the Influence of Substituents

The indole scaffold is a privileged heterocyclic motif due to its prevalence in biologically active compounds. The inherent electron-rich nature of the indole ring system makes it highly susceptible to electrophilic aromatic substitution, with the C3-position of the pyrrole ring being the most nucleophilic and the typical site of attack.[1][2] This reactivity is governed by the ability of the nitrogen lone pair to delocalize into the pyrrole ring, stabilizing the cationic intermediate formed upon electrophilic attack.

However, the introduction of substituents onto the indole ring can dramatically alter this intrinsic reactivity. Electron-donating groups enhance the nucleophilicity of the ring and generally direct electrophiles to the C3-position, while electron-withdrawing groups decrease the electron density, making the ring less reactive towards electrophilic attack.

In the case of dimethyl 1H-indole-2,3-dicarboxylate, the two methyl carboxylate groups at the C2 and C3 positions exert a strong deactivating effect on the pyrrole ring through both inductive and resonance effects. This deactivation renders the pyrrole moiety significantly less nucleophilic, thereby shifting the focus of electrophilic attack to the less deactivated benzene ring. Understanding the interplay of these electronic effects is paramount to predicting and controlling the outcomes of electrophilic substitution reactions on this substrate.

Mechanistic Considerations: Directing Effects in a Deactivated System

The deactivation of the pyrrole ring in dimethyl 1H-indole-2,3-dicarboxylate channels electrophiles towards the benzene portion of the molecule. The regioselectivity of this substitution on the six-membered ring (at positions C4, C5, C6, and C7) is a nuanced interplay of the directing effects of the fused pyrrole ring system, now acting as a deactivating substituent, and the specific electrophile and reaction conditions employed.

Key Electrophilic Substitution Reactions

Nitration

Nitration of dimethyl 1H-indole-2,3-dicarboxylate requires potent nitrating agents due to the deactivated nature of the substrate. Standard nitrating conditions, such as nitric acid in sulfuric acid, are often too harsh and can lead to degradation. A more controlled approach involves the use of nitronium tetrafluoroborate (NO₂BF₄) in the presence of a Lewis acid like tin(IV) chloride.

Observed Regioselectivity:

Studies have shown that the nitration of dimethyl 1H-indole-2,3-dicarboxylate with nitronium tetrafluoroborate and tin(IV) chloride primarily yields the 5-nitro derivative, with smaller amounts of the 6-nitro isomer also being formed. This suggests that the C5-position is the most nucleophilic site on the benzene ring of this deactivated indole.

Experimental Protocol: Nitration with Nitronium Tetrafluoroborate

-

Dissolve dimethyl 1H-indole-2,3-dicarboxylate in a suitable inert solvent, such as dichloromethane, and cool the solution in an ice bath.

-

Add a Lewis acid, for example, a solution of tin(IV) chloride in dichloromethane, dropwise to the cooled solution.

-

Slowly add solid nitronium tetrafluoroborate to the reaction mixture while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the nitro-substituted isomers.

Data Presentation: Regioselectivity in the Nitration of Dimethyl 1H-indole-2,3-dicarboxylate

| Position of Nitration | Approximate Yield (%) |

| C5 | Major Product |

| C6 | Minor Product |

| C4, C7 | Not typically observed in significant amounts |

Halogenation

Similar to nitration, the halogenation of dimethyl 1H-indole-2,3-dicarboxylate requires electrophilic halogenating agents. Direct halogenation with molecular halogens (e.g., Br₂) can be sluggish and may require a Lewis acid catalyst. N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of a suitable catalyst or in a polar solvent are often effective.

Observed Regioselectivity:

The regioselectivity of halogenation can be influenced by the choice of halogenating agent and reaction conditions. For instance, bromination with N-bromosuccinimide in acetic acid has been reported to yield the 6-bromo derivative as the major product. This is in contrast to the nitration, highlighting the subtle electronic and steric factors that govern the substitution pattern.

Experimental Protocol: Bromination with N-Bromosuccinimide

-

Suspend dimethyl 1H-indole-2,3-dicarboxylate in glacial acetic acid.

-

Add N-bromosuccinimide portion-wise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure bromo-substituted product.

Data Presentation: Regioselectivity in the Bromination of Dimethyl 1H-indole-2,3-dicarboxylate

| Position of Bromination | Approximate Yield (%) |

| C6 | Major Product |

| Other Isomers | Minor or not observed |

Sulfonation, Friedel-Crafts Acylation, and Alkylation: Significant Challenges

The execution of sulfonation and Friedel-Crafts reactions on dimethyl 1H-indole-2,3-dicarboxylate is notably challenging due to the severe deactivation of the indole ring.

-

Sulfonation: Standard sulfonating agents like fuming sulfuric acid are likely to cause decomposition. Milder reagents, such as the sulfur trioxide-pyridine complex, might be employed, but the reaction is expected to be very slow and require elevated temperatures. To date, specific literature detailing the successful sulfonation of this particular substrate is scarce.

-

Friedel-Crafts Acylation and Alkylation: These reactions, which are classic examples of electrophilic aromatic substitution, are notoriously difficult on highly deactivated aromatic systems.[3] The strong Lewis acids typically required to generate the acylium or carbocation electrophiles can complex with the ester groups of the substrate, further deactivating the ring and potentially leading to undesired side reactions.[2] Overcoming this deactivation would necessitate the use of highly reactive acylating or alkylating agents and forcing reaction conditions, which could compromise the stability of the indole core. While Friedel-Crafts reactions on less deactivated indoles are well-documented, their application to dimethyl 1H-indole-2,3-dicarboxylate remains a significant synthetic hurdle with no specific successful examples found in the searched literature.[1]

Vilsmeier-Haack and Mannich Reactions: Exploring the Boundaries of Reactivity

The Vilsmeier-Haack reaction, for formylation, and the Mannich reaction, for aminomethylation, are valuable C-C bond-forming reactions that proceed via electrophilic substitution.[4][5][6]

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (e.g., formed from POCl₃ and DMF), which is a relatively mild electrophile.[7][8] While highly effective for electron-rich indoles, its reactivity towards the deactivated dimethyl 1H-indole-2,3-dicarboxylate is expected to be significantly diminished.[5] Successful formylation would likely require harsh conditions and may not be synthetically viable.

-

Mannich Reaction: The Mannich reaction involves the generation of an electrophilic iminium ion from an aldehyde and a secondary amine.[4][9] Similar to the Vilsmeier-Haack reaction, the electrophilicity of the iminium ion might not be sufficient to react with the highly electron-deficient indole substrate under standard conditions.

For both the Vilsmeier-Haack and Mannich reactions, the lack of specific literature examples for dimethyl 1H-indole-2,3-dicarboxylate suggests that these transformations are not straightforward and would require significant optimization and potentially the use of more potent, yet-to-be-reported, reagents or catalytic systems.

Visualization of Reaction Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general mechanism of electrophilic substitution on the benzene ring of dimethyl 1H-indole-2,3-dicarboxylate and a typical experimental workflow.

Caption: General mechanism of electrophilic substitution.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. benchchem.com [benchchem.com]

- 6. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

Solubility of Dimethyl 1H-indole-2,3-dicarboxylate in common laboratory solvents

An In-depth Technical Guide to the Solubility of Dimethyl 1H-indole-2,3-dicarboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of Dimethyl 1H-indole-2,3-dicarboxylate in Modern Research

Dimethyl 1H-indole-2,3-dicarboxylate is a key heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1] The strategic placement of two methyl ester groups at the 2 and 3 positions of the indole ring creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Understanding the solubility of this compound is a cornerstone for its effective application. From drug discovery pipelines to process chemistry, solubility data governs solvent selection for chemical reactions, purification strategies like crystallization, formulation of dosing solutions for biological assays, and the development of final drug products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of Dimethyl 1H-indole-2,3-dicarboxylate, predicted solubility profiles in common laboratory solvents, and robust, field-proven protocols for its experimental determination.

The Molecular Architecture: Unpacking the Determinants of Solubility

The solubility behavior of Dimethyl 1H-indole-2,3-dicarboxylate is dictated by a balance of polar and non-polar characteristics within its structure. A nuanced understanding of these features is essential for predicting its interaction with various solvents, a principle often summarized by the adage "like dissolves like."[2][3]

-

The Indole Core: The bicyclic indole ring system is predominantly aromatic and hydrophobic. This large, non-polar surface area tends to limit solubility in highly polar solvents like water.[1][4]

-

The Ester Functional Groups (-COOCH₃): The two dimethyl ester groups are the primary polar features of the molecule. The carbonyl oxygens are effective hydrogen bond acceptors, and the overall ester moieties introduce significant dipole moments. These groups are crucial for favorable interactions with polar solvents.

-

The Indole N-H Group: The nitrogen-hydrogen bond within the indole ring can act as a hydrogen bond donor. This feature allows for specific interactions with hydrogen bond-accepting solvents (e.g., ethers, ketones, and sulfoxides).

The interplay of the hydrophobic indole core with the polar ester and N-H groups results in a molecule with moderate overall polarity.

Predicted Solubility Profile: A Qualitative Assessment

Based on the structural analysis, we can predict a qualitative solubility profile for Dimethyl 1H-indole-2,3-dicarboxylate across a spectrum of common laboratory solvents. This serves as a practical starting point for solvent screening in experimental settings.

| Solvent Category | Common Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Very High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, capable of effectively solvating both the polar ester groups and the indole N-H. DMSO is particularly effective at dissolving a wide range of compounds.[4] |

| Acetonitrile (ACN), Acetone | Moderate to High | While polar, these solvents are less effective at hydrogen bonding than DMSO or DMF. They are still expected to be good solvents due to strong dipole-dipole interactions. | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the ester groups and the indole N-H. However, their smaller non-polar portions may not solvate the large indole ring as effectively as polar aprotic solvents. |

| Water | Very Low | The large, hydrophobic surface area of the indole ring system is the dominant factor, leading to poor interaction with the highly structured hydrogen-bonding network of water.[5] | |

| Non-Polar | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These chlorinated solvents can effectively solvate molecules of moderate polarity. While not capable of hydrogen bonding, their dipole moments can interact with the polar regions of the solute. |

| Toluene | Low to Moderate | The aromatic nature of toluene can engage in π-π stacking interactions with the indole ring. However, the significant polarity mismatch with the ester groups will limit overall solubility. | |

| Hexane, Heptane | Very Low | As aliphatic hydrocarbon solvents, they lack any significant polarity or hydrogen bonding capability and are poor solvents for all but the most non-polar compounds. |

The Gold Standard: Experimental Determination of Thermodynamic (Equilibrium) Solubility

For applications requiring precise and accurate solubility data, such as pre-formulation and biopharmaceutical classification, the equilibrium shake-flask method is the definitive approach.[6][7] This method measures the concentration of a compound in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of solid Dimethyl 1H-indole-2,3-dicarboxylate to a known volume of the selected solvent in a sealed vial or flask. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer.[6] The system should be allowed to reach equilibrium, which typically requires 24 to 48 hours, although preliminary experiments to confirm the time to equilibrium are recommended.[9][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[6]

-

Calculation: Determine the solubility by comparing the measured concentration of the sample to a standard calibration curve and accounting for the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Screening: Kinetic Solubility Assessment

In early-stage drug discovery, where rapid screening of many compounds is required, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[8] While faster, this method can sometimes overestimate solubility compared to the equilibrium method because it may allow for the formation of a supersaturated solution.

Protocol: Kinetic Solubility via Solvent Addition (Turbidimetric Method)

-

Stock Solution: Prepare a high-concentration stock solution of Dimethyl 1H-indole-2,3-dicarboxylate in 100% DMSO (e.g., 10-20 mM).

-

Solvent Addition: In a multi-well plate, dispense the aqueous solvent or buffer of interest. Gradually add small aliquots of the DMSO stock solution to the buffer with continuous mixing.

-

Precipitation Detection: Monitor the solution for the first sign of precipitation (turbidity). This is typically done using a nephelometer or a plate reader capable of measuring light scattering or absorbance.[7]

-

Calculation: The concentration of the compound in the well immediately before or at the point of precipitation is defined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Critical Factors Influencing Solubility Measurements

Several experimental variables can significantly impact the accuracy and reproducibility of solubility data. Careful control of these factors is paramount for generating reliable results.

-

Temperature: Solubility is a temperature-dependent property. For most solids dissolving in a liquid, solubility increases with temperature.[3][11] Therefore, all measurements must be conducted at a constant, reported temperature.

-

pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[8] While Dimethyl 1H-indole-2,3-dicarboxylate does not possess strongly acidic or basic groups, the indole N-H is weakly acidic (pKa typically > 16), so its ionization state will not change significantly in the standard aqueous pH range of 1.2-6.8. However, extreme pH values could lead to hydrolysis of the ester groups, which would alter the molecule and its solubility.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the experiment and to verify that no phase transitions occur during equilibration.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized compound with high purity is essential for accurate measurements.

Safety and Handling

As a laboratory chemical, Dimethyl 1H-indole-2,3-dicarboxylate requires careful handling.

-

Hazard Profile: According to available safety data, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

Dimethyl 1H-indole-2,3-dicarboxylate exhibits a solubility profile characteristic of a moderately polar molecule, with high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and very low solubility in water and non-polar hydrocarbons. While these predictions provide a valuable starting point, accurate quantitative data for critical applications must be obtained through rigorous experimental methods like the shake-flask protocol. By carefully controlling experimental variables and employing validated analytical techniques, researchers can generate the reliable solubility data necessary to unlock the full potential of this versatile indole derivative in their scientific endeavors.

References

-

ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

University of Strathclyde. (2015, August 3). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl indole-2,3-dicarboxylate. PubChem Compound Summary for CID 143197. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,3-Dimethylindole. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl indole-2,3-dicarboxylate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dimethylindole. PubChem Compound Summary for CID 7053. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS AND REACTION OF DIMETHYL 7-BROMO-. INDOLE-2,3-DICARBOXYLATES. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. fishersci.com [fishersci.com]

Quantum Chemical Blueprint: A Technical Guide to Dimethyl 1H-indole-2,3-dicarboxylate for Drug Discovery

Foreword: Bridging Theory and Application in Modern Drug Development

In the landscape of contemporary drug discovery, the indole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds. Dimethyl 1H-indole-2,3-dicarboxylate, a key derivative, serves as a versatile precursor in the synthesis of novel therapeutic agents. Understanding its intrinsic electronic and structural properties is paramount for the rational design of next-generation pharmaceuticals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the quantum chemical analysis of this pivotal molecule. By meticulously detailing both the theoretical underpinnings and practical execution of computational methodologies, we aim to empower researchers to unlock the full potential of this indole derivative in their scientific endeavors. This document moves beyond a mere listing of protocols; it delves into the causality behind methodological choices, ensuring a robust and reproducible computational workflow that is self-validating through direct comparison with experimental data.

The Significance of Dimethyl 1H-indole-2,3-dicarboxylate: A Chemist's Perspective

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on the indole ring profoundly influences its biological activity. Dimethyl 1H-indole-2,3-dicarboxylate, with its diester functionalities at the 2 and 3 positions of the pyrrole ring, presents a unique electronic landscape. These electron-withdrawing groups significantly modulate the reactivity of the indole core, making it a valuable synthon for accessing a diverse array of more complex molecular architectures. A thorough grasp of its molecular properties through computational modeling allows for the prediction of its behavior in chemical reactions and biological systems, thereby accelerating the drug design and development process.

The Computational Chemist's Toolkit: Methodologies for In-Silico Analysis

The in-silico investigation of Dimethyl 1H-indole-2,3-dicarboxylate relies on a suite of quantum chemical methods. The choice of methodology is a critical decision that balances computational cost with accuracy. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance.

The Power of Density Functional Theory (DFT)

DFT has revolutionized computational chemistry by providing a framework to calculate the electronic structure of many-body systems with remarkable accuracy and computational efficiency. The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

For the analysis of Dimethyl 1H-indole-2,3-dicarboxylate, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems.

The choice of a basis set is equally important. A basis set is a set of mathematical functions used to build molecular orbitals. For this guide, we recommend the 6-311G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the geometry and electronic properties of molecules with heteroatoms and pi-systems.

Delving Deeper: Natural Bond Orbital (NBO) Analysis

To gain a more intuitive chemical understanding of the bonding and electronic interactions within Dimethyl 1H-indole-2,3-dicarboxylate, Natural Bond Orbital (NBO) analysis is an invaluable tool. NBO analysis transforms the complex calculated molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical chemical concepts. This allows for the quantification of hyperconjugative interactions and charge transfer between different parts of the molecule, providing insights into its stability and reactivity.

A Step-by-Step Protocol for Quantum Chemical Calculations

This section provides a detailed workflow for performing quantum chemical calculations on Dimethyl 1H-indole-2,3-dicarboxylate using a typical quantum chemistry software package.

Workflow for Computational Analysis

Caption: Computational workflow for the quantum chemical analysis of Dimethyl 1H-indole-2,3-dicarboxylate.

Detailed Experimental Protocols

Step 1: Molecular Structure Input

-

Obtain the 2D structure of Dimethyl 1H-indole-2,3-dicarboxylate. The SMILES string is COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC.[1]

-

Use a molecular modeling software (e.g., Avogadro, GaussView) to build the 3D structure from the SMILES string and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).

Step 2: Geometry Optimization

-

Perform a full geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set.

-

The optimization should be carried out in the gas phase to obtain the intrinsic properties of the molecule.

-

Ensure the optimization converges to a stationary point, indicated by a negligible force on each atom.

Step 3: Frequency Calculation

-

Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The output will provide the vibrational frequencies and their corresponding IR intensities, which can be used to simulate the IR spectrum.

Step 4: NMR Chemical Shift Calculation

-

Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the B3LYP/6-311G(d,p) level of theory.

-

Calculate the isotropic shielding values for each nucleus (¹H and ¹³C).

-

To obtain the chemical shifts, reference the calculated shielding values to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Step 5: NBO Analysis

-

Perform an NBO analysis on the optimized geometry using the B3LYP/6-311G(d,p) wavefunction.

-